4-Bromo-5-cyclopropyl-1,3-oxazole belongs to the class of compounds known as oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. This compound can be further classified as a brominated oxazole derivative, which may influence its reactivity and biological properties.
The synthesis of 4-Bromo-5-cyclopropyl-1,3-oxazole typically involves several key steps:
The molecular structure of 4-Bromo-5-cyclopropyl-1,3-oxazole can be described as follows:
4-Bromo-5-cyclopropyl-1,3-oxazole can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like oxone and reducing agents such as lithium aluminum hydride.
The mechanism of action for 4-Bromo-5-cyclopropyl-1,3-oxazole primarily involves its interaction with specific biological targets:
Research indicates that compounds within this class may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth .
The physical and chemical properties of 4-Bromo-5-cyclopropyl-1,3-oxazole include:
Property | Value |
---|---|
CAS Number | 2287280-10-6 |
Molecular Formula | C6H6BrNO |
Molecular Weight | 188 g/mol |
Purity | Typically ≥95% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
These properties are crucial for determining the compound's behavior in various chemical environments and its suitability for different applications.
4-Bromo-5-cyclopropyl-1,3-oxazole has several notable applications:
The 1,3-oxazole ring, a five-membered heterocycle featuring oxygen and nitrogen atoms at positions 1 and 3, is a privileged scaffold in modern medicinal chemistry due to its versatile pharmacokinetic and pharmacodynamic properties. This structural motif serves as a stable bioisostere for thiazoles, imidazoles, and esters, enabling optimized interactions with biological targets such as hydrogen bonding, π-stacking, and van der Waals forces [3] [7]. Its electron-rich nature facilitates binding to diverse enzymes and receptors, contributing to broad therapeutic applications.
Recent studies highlight 1,3-oxazole derivatives as critical components in anticancer agents, antimicrobials, and enzyme inhibitors. For example, 1,3-oxazole-based cholesterol 24-hydroxylase (CH24H) inhibitors demonstrate enhanced brain penetrance and selectivity, attributed to the scaffold’s balanced lipophilicity and metabolic stability . Similarly, pyridyl-pyrazoline hybrids incorporating 1,3-oxazole exhibit potent activity against the National Cancer Institute’s 60-cell-line panel, underscoring the ring’s role in enhancing cytotoxic potency [2]. The scaffold’s adaptability is further evidenced in kinase inhibitors like mubritinib, where the oxazole ring acts as a key pharmacophore for tyrosine kinase inhibition [5].
Table 1: Therapeutic Applications of 1,3-Oxazole Derivatives
Compound Class | Biological Target/Activity | Key Findings | Source |
---|---|---|---|
Oxazole-CH24H inhibitors | Cholesterol 24-hydroxylase | Improved brain penetrance (logP = 2.8) and IC₅₀ < 50 nM | |
Pyridyl-oxazole hybrids | NCI-60 cancer cell lines | GI₅₀ values of 0.8–1.6 µM against leukemia and melanoma lines | [2] |
Benzo[d]oxazole derivatives | Fungal pathogens (e.g., Candida albicans) | MIC = 0.8–3.2 µg/mL, superior to 5-fluorocytosine | [5] |
Oxazolo[4,5-c]quinolines | Mycobacterium tuberculosis H37Rv | MIC = 3.12 µg/mL, targeting mycobacterial cell walls | [6] |
Bromine at C-4: The introduction of bromine at the C-4 position of the 1,3-oxazole ring significantly alters the molecule’s steric and electronic profile. Bromine’s large atomic radius (185 pm) enhances hydrophobic interactions with target binding pockets, while its moderate electron-withdrawing effect (Hammett σₘ = 0.37) polarizes adjacent bonds, increasing reactivity in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination [4] . In PDGF-Rα (platelet-derived growth factor receptor alpha) inhibitors, 4-bromo substitution disrupts oncogenic signaling by sterically blocking ATP-binding site residues (e.g., Val-827 and Asp-836), reducing kinase activity by >70% at 10 nM concentrations [4]. This halogen also serves as a synthetic handle for late-stage diversification, enabling the synthesis of bis-heterocyclic libraries for high-throughput screening .
Cyclopropyl at C-5: The cyclopropyl group, a strained aliphatic ring, confers exceptional metabolic stability and membrane permeability. Its high C–H bond strength (∼106 kcal/mol) resists oxidative degradation by cytochrome P450 enzymes, extending plasma half-life [7] [9]. Additionally, the group’s conical shape and sp³-hybridized carbons mimic tert-butyl or alkyne groups, filling hydrophobic protein cavities without entropic penalties. In 5-cyclopropyl-1,3-oxazole derivatives, this moiety enhances ligand–target residence time by inducing conformational strain in bound states, as observed in glucosamine-6-phosphate synthase inhibitors (ΔG = −9.2 kcal/mol) [5] [9]. Combined with bromine, these substituents create a synergistic effect: bromine enables target engagement via halogen bonding, while cyclopropyl sustains bioavailability.
Table 2: Impact of Substituents on 1,3-Oxazole Properties
Substituent | Position | Key Physicochemical Effects | Biological Advantages |
---|---|---|---|
Bromine | C-4 | - ↑ Hydrophobicity (clogP +0.6) - ↑ Polarizability (15.7 ų) - Enables cross-coupling | - Enhanced target affinity - Halogen bonding with carbonyls/π systems - Synthetic versatility |
Cyclopropyl | C-5 | - ↑ Metabolic stability (t₁/₂ > 4 h) - ↓ CYP450 inhibition - Moderate lipophilicity (clogP +0.9) | - Improved membrane permeation - Reduced oxidative metabolism - Target selectivity via steric fit |
The strategic incorporation of bromine and cyclopropyl groups exemplifies rational drug design, leveraging steric, electronic, and metabolic principles to optimize 1,3-oxazole derivatives for therapeutic applications.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: